Cas no 313251-07-9 ({[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid)

{[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a specialized triazole derivative featuring a sulfanylacetic acid moiety and an allyl-substituted triazole core. Its structural design incorporates a 3,4-dimethoxyphenyl group, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactive sites, including the allyl and sulfanyl groups, offer versatility for further functionalization, making it valuable for heterocyclic chemistry applications. Its stability under standard conditions and well-defined molecular architecture facilitate precise modifications in drug discovery and material science. This compound is particularly suited for researchers exploring bioactive molecules or novel triazole-based frameworks.
{[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid structure
313251-07-9 structure
Product Name:{[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS No:313251-07-9
MF:C15H17N3O4S
MW:335.378182172775
CID:5025375
Update Time:2025-05-25

{[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • Oprea1_017639
    • HMS1628A13
    • STK808249
    • ST50411881
    • [4-allyl-5-(3,4-dimethoxy-phenyl)-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
    • [4-Allyl-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
    • {[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
    • {[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
    • {[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,
    • {[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
    • Inchi: 1S/C15H17N3O4S/c1-4-7-18-14(16-17-15(18)23-9-13(19)20)10-5-6-11(21-2)12(8-10)22-3/h4-6,8H,1,7,9H2,2-3H3,(H,19,20)
    • InChI Key: CVPKCIJLXPFNKY-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1=NN=C(C2C=CC(=C(C=2)OC)OC)N1CC=C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 412
  • XLogP3: 2.2
  • Topological Polar Surface Area: 112

{[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Pricemore >>

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Additional information on {[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Chemical Compound CAS No. 313251-07-9: {[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid

The compound with CAS number 313251-07-9, known as {[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfur-containing organic compounds and features a unique combination of functional groups that contribute to its versatile properties. The molecule's structure includes a triazole ring system, an allyl group, and a methoxy-substituted phenyl group, all of which play crucial roles in its chemical reactivity and biological activity.

Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry due to their ability to form stable bonds and exhibit diverse pharmacological properties. The presence of the triazole ring in this compound is particularly noteworthy, as triazoles are known for their stability and ability to act as hydrogen bond donors or acceptors. This makes them valuable in drug design for improving bioavailability and potency. The allyl group further enhances the compound's reactivity by introducing conjugation and potential sites for redox reactions.

The 3,4-dimethoxyphenyl group attached to the triazole ring adds another layer of complexity to this molecule. Methoxy groups are well-known for their electron-donating effects, which can influence the electronic properties of the aromatic ring and modulate the compound's interactions with biological targets. This substitution pattern is often exploited in drug development to optimize pharmacokinetic profiles and reduce toxicity.

One of the most promising applications of this compound lies in its potential as a precursor or intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that sulfur-containing compounds can serve as effective building blocks for constructing complex molecular architectures. For instance, the sulfanyl group in this compound can act as a reactive site for nucleophilic substitutions or coupling reactions, enabling the formation of diverse derivatives with tailored functionalities.

Moreover, recent advancements in green chemistry have underscored the importance of developing sustainable methods for synthesizing such compounds. The synthesis of {[4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Innovations in catalytic systems and solvent selection are being explored to make this synthesis more environmentally friendly while maintaining product quality.

In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects against certain enzymes implicated in inflammatory diseases. The combination of its structural features—such as the triazole ring and methoxy-substituted phenyl group—contributes to its ability to interact with protein targets through multiple binding modes. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Another area where this compound shows promise is in materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials such as polymers or coatings. The sulfanyl group's ability to participate in cross-linking reactions could enhance the mechanical properties of materials derived from this compound.

In conclusion, CAS No. 313251-07-9 represents a cutting-edge molecule with multifaceted applications across various fields. Its intricate structure endows it with remarkable chemical versatility, making it a valuable asset for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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